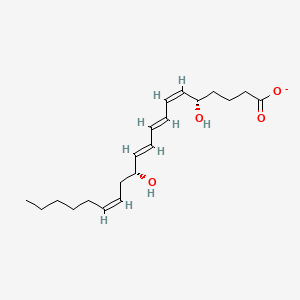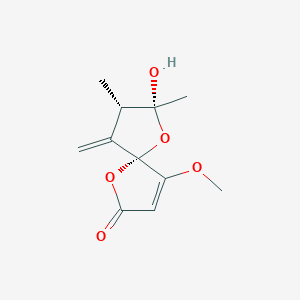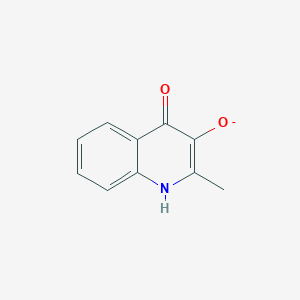
2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-oxo-1,4-dihydroquinolin-3-olate is conjugate base of 3-hydroxy-2-methylquinolin-4(1H)-one. It is a conjugate base of a 3-hydroxy-2-methylquinolin-4(1H)-one.
Wissenschaftliche Forschungsanwendungen
Hydrolysis Studies
The compound 2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate has been explored in hydrolysis studies. Basafa et al. (2021) examined the hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a related compound. They found that hydrolysis in different conditions yielded various products, shedding light on the compound's reactive properties (Basafa et al., 2021).
Regioselectivity in Reactions
Investigations into the regioselectivity of reactions involving similar quinoline compounds have been conducted. For instance, Batalha et al. (2019) explored the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the selective chemical reactivity of these quinolines (Batalha et al., 2019).
Synthesis and Structural Analysis
The synthesis and molecular structure of related quinoline compounds have been a subject of research. For example, A. Boteva et al. (2014) discussed the synthesis of methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates and analyzed their crystal structures (Boteva et al., 2014).
Anticancer Properties
Research has also been conducted on the potential anticancer properties of quinoline derivatives. Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and tested their effectiveness against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).
Antihypoxic Activity
The antihypoxic activity of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives was studied by Ukrainets et al. (2010), revealing high antihypoxic effects in some of these compounds (Ukrainets et al., 2010).
Eigenschaften
Molekularformel |
C10H8NO2- |
|---|---|
Molekulargewicht |
174.18 g/mol |
IUPAC-Name |
2-methyl-4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13)/p-1 |
InChI-Schlüssel |
FSCXZVPPDJYLDD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





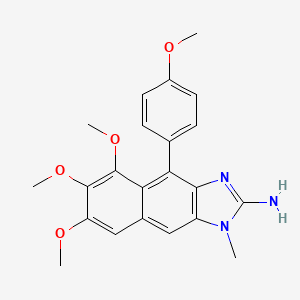
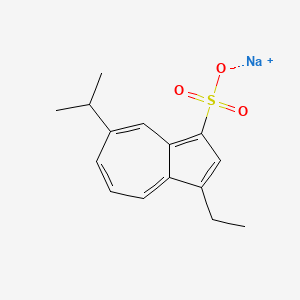
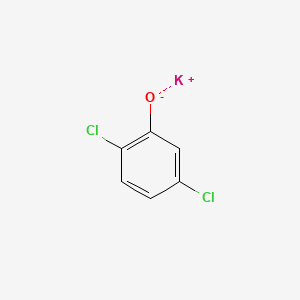



![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
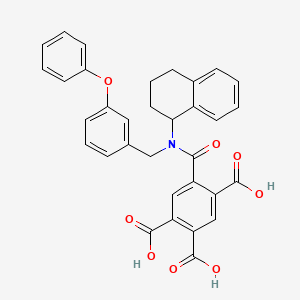
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
